7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzyl group attached to a dihydrobenzoxazepinone core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.
Properties
IUPAC Name |
7-bromo-4-[[2-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO2/c18-13-5-6-15-12(7-13)9-22(16(23)10-24-15)8-11-3-1-2-4-14(11)17(19,20)21/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBAHJLNPCKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination of the benzoxazepine core is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the introduction of the trifluoromethylbenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the brominated benzoxazepine with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazepines with various functional groups.
Scientific Research Applications
Overview
7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound is part of the benzoxazepine class, known for diverse applications in medicinal chemistry, organic synthesis, and material science.
Biological Activities
Recent studies have highlighted several potential applications of this compound in medicinal chemistry:
-
Anticancer Activity : Research indicates that derivatives of benzoxazepines exhibit significant anticancer properties by disrupting microtubule dynamics and inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Mechanism of Action :
- Microtubule Disruption: Prevents proper mitotic spindle formation.
- Caspase Activation: Triggers apoptotic pathways through increased caspase-3 activity.
- Mechanism of Action :
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further exploration in drug development .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects against various diseases.
Case Studies
Several case studies have been documented to explore the efficacy of benzoxazepine derivatives:
- Study on Anticancer Effects : A series of experiments demonstrated that compounds with similar structures to this compound inhibited tumor growth in vivo models .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of several benzoxazepines against bacterial strains, revealing significant inhibition rates for certain derivatives .
Mechanism of Action
The mechanism of action of 7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and benzyl group contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(trifluoromethyl)aniline: A related compound with similar structural features but different biological activities.
4-bromobenzotrifluoride: Another compound with a trifluoromethyl group and bromine atom, used in different chemical applications.
3-(trifluoromethyl)benzyl bromide: Shares the trifluoromethylbenzyl moiety but lacks the benzoxazepine core.
Uniqueness
7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its combination of a benzoxazepine core with a trifluoromethylbenzyl group and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound within the benzoxazepine family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFNO
- Molecular Weight : 400.19 g/mol
- CAS Number : 1326851-90-4
The precise mechanism of action of this compound remains partially understood. However, it is believed to interact with various molecular targets such as enzymes and receptors due to the presence of bromine and trifluoromethyl groups. These interactions may modulate the activity of target molecules, leading to diverse biological effects .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : A series of benzoxazepine derivatives were evaluated for their ability to inhibit tumor growth in xenograft models. The results showed that these compounds could induce apoptosis in cancer cells through the modulation of the PI3K/AKT signaling pathway .
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells .
Antibacterial Properties
In addition to its antitumor and anti-inflammatory activities, there is emerging evidence that this compound may exhibit antibacterial effects. A study indicated that similar benzoxazepine derivatives showed activity against various bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for constructing the 1,4-benzoxazepinone core of this compound?
The polymer-assisted solution-phase (PASP) synthesis is a robust approach. Utilize salicylic aldehydes, α-bromo acetic acid esters, and primary amines as building blocks. Optimize reaction conditions by varying solvents (e.g., THF) and employing polymer-bound scavengers to simplify purification and avoid protecting groups. This method enables scalable synthesis with yields >70% for analogous structures . For brominated derivatives like 7-bromo substituents, introduce bromo-acetic acid esters early in the reaction sequence .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm the benzyl-trifluoromethyl group (δ 4.5–5.5 ppm for CH2, δ ~125 ppm for CF3 in 13C) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ expected ~455 Da) .
Q. How can purification challenges due to bromo and trifluoromethyl groups be addressed?
Use flash chromatography with gradients of ethyl acetate/n-hexane (20–30%) to separate polar impurities. For persistent issues, recrystallize from chloroform/methanol mixtures, as demonstrated for brominated quinazolinones .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for antiviral activity targeting proteases?
- Analog Synthesis : Replace the trifluoromethylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- In Vitro Assays : Test inhibition of viral proteases (e.g., NS2B/NS3) using fluorescence-based assays. IC50 values <5 μM (similar to compound 7n in ) indicate competitive inhibition .
- Molecular Docking : Use AutoDock Vina to model interactions with protease active sites, prioritizing hydrogen bonding with the benzoxazepinone carbonyl .
Q. What strategies resolve contradictions in biological assay data (e.g., variable IC50 values)?
- Iterative Analysis : Replicate assays under standardized conditions (pH, temperature, enzyme concentration).
- Orthogonal Validation : Cross-check with SPR (surface plasmon resonance) for binding affinity or cellular infectivity assays.
- Data Triangulation : Apply qualitative frameworks (e.g., Coursera’s contradiction analysis) to identify methodological biases .
Q. How to predict binding modes with target proteins computationally?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns using AMBER or GROMACS. Focus on stabilizing interactions (e.g., π-π stacking with benzyl groups).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize analogs .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
